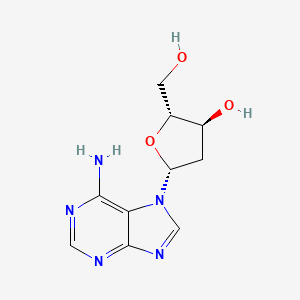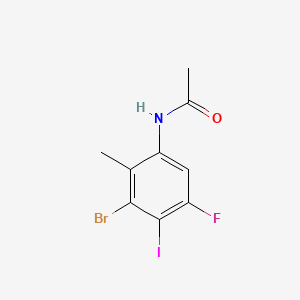![molecular formula C9H5ClN4O2 B13906471 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid](/img/structure/B13906471.png)
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid is a heterocyclic compound that features a pyrrolo[2,3-D]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The presence of functional groups such as chloro and cyano enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid typically involves the following steps:
Formation of the Pyrrolo[2,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency.
化学反应分析
Types of Reactions
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium cyanide, amines, or thiols in solvents such as dimethylformamide (DMF) or THF.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: Amino derivatives.
Oxidation Products: Carboxylic acids or other oxidized forms.
科学研究应用
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid has several scientific research applications:
Medicinal Chemistry: It is explored as a potential anticancer agent due to its ability to inhibit specific kinases and induce apoptosis in cancer cells.
Biological Studies: Used in studying cellular pathways and mechanisms, particularly those involving kinase inhibition and cell cycle regulation.
Chemical Biology: Employed as a probe to investigate the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents targeting various diseases.
作用机制
The mechanism of action of 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid involves:
Kinase Inhibition: It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Molecular Targets: Targets include CDKs, extracellular regulated protein kinases (ERKs), and other signaling molecules involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-D]pyrimidine Derivatives: Compounds like ribociclib and palbociclib, which are selective CDK4/6 inhibitors used in cancer therapy.
Pyrazolo[3,4-D]pyrimidine Derivatives: Known for their kinase inhibitory activity and potential anticancer properties.
Uniqueness
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid is unique due to its specific functional groups (chloro and cyano) that enhance its reactivity and potential for diverse chemical transformations. Its ability to inhibit multiple kinases and induce apoptosis makes it a promising candidate for further research and development in medicinal chemistry.
属性
分子式 |
C9H5ClN4O2 |
|---|---|
分子量 |
236.61 g/mol |
IUPAC 名称 |
2-(4-chloro-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid |
InChI |
InChI=1S/C9H5ClN4O2/c10-8-7-5(1-11)2-14(3-6(15)16)9(7)13-4-12-8/h2,4H,3H2,(H,15,16) |
InChI 键 |
HMSZSUABUUNECC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(N1CC(=O)O)N=CN=C2Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



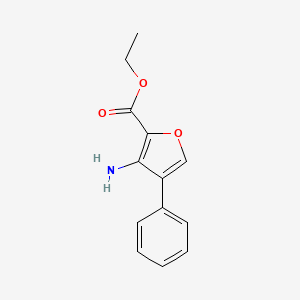

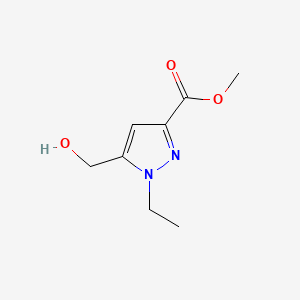
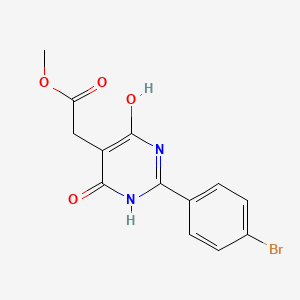
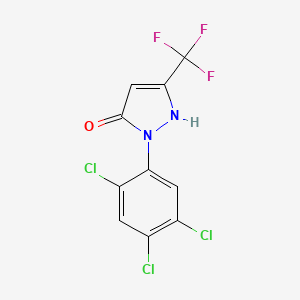
![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)
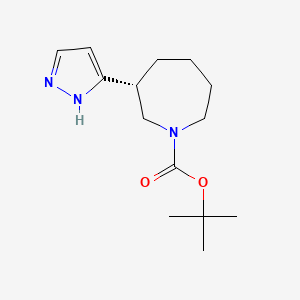
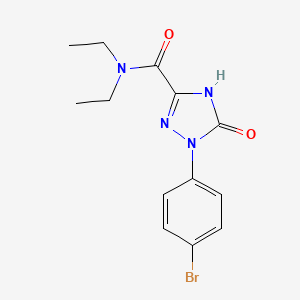
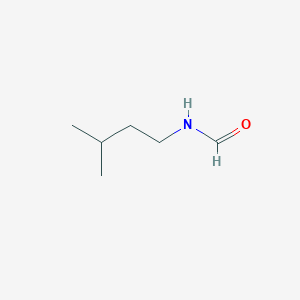
![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)
